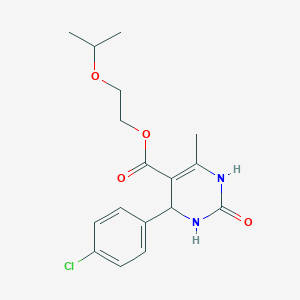![molecular formula C15H16BrFN4 B5072865 2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5072865.png)
2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]pyrimidine is a compound that features a piperazine ring substituted with a bromofluorophenyl group and a pyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Bromofluorophenyl Group: The bromofluorophenyl group is introduced via nucleophilic substitution reactions, often using bromofluorobenzene as a starting material.
Attachment of Pyrimidine Moiety: The pyrimidine ring is attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
Applications De Recherche Scientifique
2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmaceuticals: It serves as a lead compound in drug discovery and development, particularly for designing new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]pyrimidine: Similar structure but lacks the fluorine atom.
2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]pyrimidine: Contains a chlorine atom instead of bromine and fluorine.
Uniqueness
2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]pyrimidine is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity as a therapeutic agent .
Propriétés
IUPAC Name |
2-[4-[(3-bromo-4-fluorophenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrFN4/c16-13-10-12(2-3-14(13)17)11-20-6-8-21(9-7-20)15-18-4-1-5-19-15/h1-5,10H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAWVUSDVIQOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)F)Br)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopropyl-3-{1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}propanamide](/img/structure/B5072788.png)


![2-[(methylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5072811.png)

![3-fluoro-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5072829.png)

![2-(2-chlorophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B5072835.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5072841.png)
![6-Amino-3-phenyl-4-(2-phenylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5072844.png)

![2-(3-{1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B5072861.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B5072862.png)
![3-({4-[(3,5-dibromo-2-hydroxybenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B5072870.png)
